5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole
Overview
Description
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole is a compound that contains a pinacolborate group (tetramethyl dioxaboranyl, Bpin) . It is an isophthalaldehyde that can crosslink with amines for producing COFs with imine linkages .
Synthesis Analysis
The compound is acquired through two substitution reactions . The structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .Molecular Structure Analysis
The single crystal structure of the compound is detected by means of X-ray diffraction . The optimized molecular structure coheres with the single crystal structure ascertained via the experiment .Chemical Reactions Analysis
The compound can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The compound has a molecular weight of 260.09 g/mol . It appears as a white to off-white powder .Scientific Research Applications
Organic Synthesis
- Summary of Application : This compound is an organic intermediate with borate and sulfonamide groups . It can be synthesized through nucleophilic and amidation reactions .
- Methods of Application : The structure of the compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .
- Results or Outcomes : DFT is used to study the molecular electrostatic potential and frontier molecular orbitals of the compound to further clarify certain physical and chemical properties of the compound .
Drug Delivery Systems
- Summary of Application : Boronic acid compounds, such as this one, are used in the construction of stimulus-responsive drug carriers . These carriers can load anti-cancer drugs, insulin, and genes .
- Methods of Application : The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release .
- Results or Outcomes : The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers, and mesoporous silica . They have advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
Synthesis of Novel Copolymers
- Summary of Application : This compound is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Synthesis of Covalent Organic Frameworks (COFs)
- Summary of Application : This compound is used as a versatile ligand for synthesising COFs and macromolecules . The applications of these COFs include iodine capture, OLEDs, and light-induced hydrogen generation .
- Methods of Application : The compound can crosslink with amines to produce COFs with imine linkages . The Bpin group allows for its combination with other functional molecules such as pyrenes through the Suzuki-Miyaura cross-coupling reaction .
- Results or Outcomes : The functionalities of the COFs cages are versatile and dependent on the specific functional molecules employed in the reaction . For instance, the inclusion of bipyridine provides the COFs cage with the ability to capture iodine (up to 5.8 g/g) .
Synthesis of Benzimidazole-Triazine Based Materials for OLEDs
- Summary of Application : Benzimidazole-triazine based materials for exciplex-OLEDs can be prepared from 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The exciplex-OLEDs exhibit luminous efficacy of 80.4 lm/W, current efficiency of 60.1 cd/A, and external quantum efficiency of 18.4% .
Synthesis of Isophthalaldehyde Derivatives
- Summary of Application : This compound is used as a versatile ligand for synthesising isophthalaldehyde derivatives .
- Methods of Application : The compound can crosslink with amines to produce derivatives with imine linkages . The Bpin group allows for its combination with other functional molecules such as pyrenes through the Suzuki-Miyaura cross-coupling reaction .
- Results or Outcomes : The functionalities of the derivatives are versatile and dependent on the specific functional molecules employed in the reaction . For instance, the inclusion of bipyridine provides the derivative with the ability to capture iodine (up to 5.8 g/g) .
Future Directions
The functionalities of the COFs cages are versatile and dependent on the specific functional molecules employed in the reaction . For instance, the inclusion of bipyridine provides the COFs cage with the ability to capture iodine (up to 5.8 g/g) . Benzimidazole-triazine based materials for exciplex-OLEDs can be prepared from this compound, triazine derivatives, and N-phenyl-o-phenylenediamine . The exciplex-OLEDs exhibit luminous efficacy of 80.4 lm/W, current efficiency of 60.1 cd/A, and external quantum efficiency of 18.4% .
properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)9-5-6-10-11(7-9)16-8-15-10/h5-8H,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWNKNYTHLBIHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674162 | |
Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole | |
CAS RN |
1007206-54-3 | |
Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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